molecular formula C9H9BrClNO B1333534 N-(4-bromo-3-methylphenyl)-2-chloroacetamide CAS No. 98028-04-7

N-(4-bromo-3-methylphenyl)-2-chloroacetamide

Cat. No.: B1333534
CAS No.: 98028-04-7
M. Wt: 262.53 g/mol
InChI Key: LIUANGIAAGYVOP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenyl ring and a chloroacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon in the presence of hydrogen gas.

Major Products

    Nucleophilic substitution: Formation of N-(4-bromo-3-methylphenyl)-2-alkoxyacetamide or N-(4-bromo-3-methylphenyl)-2-thioacetamide.

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of N-(3-methylphenyl)-2-chloroacetamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-chloroacetamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This compound can also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)benzamide
  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(4-bromo-3-methylphenyl)-3,5-dinitrobenzamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-chloroacetamide is unique due to the presence of both a bromo-substituted phenyl ring and a chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-4-7(2-3-8(6)10)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUANGIAAGYVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368535
Record name N-(4-bromo-3-methylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98028-04-7
Record name N-(4-bromo-3-methylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-bromo-3-methylphenyl)-2-chloroacetamide
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